8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-
Description
8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-, is a dimeric derivative of 8-hydroxyquinoline (8-HQ), a well-established chelating agent in analytical and coordination chemistry. This compound features two 8-quinolinol units connected via a 1,3-propanediylbis(iminomethylene) linker. The iminomethylene (-CH=N-) groups introduce nitrogen donor sites, enhancing its capacity to form stable metal complexes. Its structural flexibility and multidentate nature make it suitable for applications in catalysis, corrosion inhibition, and materials science .
Properties
CAS No. |
918907-57-0 |
|---|---|
Molecular Formula |
C23H24N4O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[[3-[(8-hydroxyquinolin-5-yl)methylamino]propylamino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H24N4O2/c28-20-8-6-16(18-4-1-12-26-22(18)20)14-24-10-3-11-25-15-17-7-9-21(29)23-19(17)5-2-13-27-23/h1-2,4-9,12-13,24-25,28-29H,3,10-11,14-15H2 |
InChI Key |
HUMSZQCAIUEDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CNCCCNCC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) typically involves multi-step organic reactions. One common approach is the condensation reaction between quinoline derivatives and propane-1,3-diylbis(azanediyl)bis(methylene) precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA, proteins, and enzymes, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on linker chemistry, coordination behavior, and functional performance.
Structural Variations in Linker Design
Key Observations :
- Nitrogen vs. Oxygen Bridges: The iminomethylene linker in the target compound provides stronger Lewis basicity compared to ether-oxygen linkers (e.g., ), favoring coordination with transition metals like Cu²⁺ or Fe³⁺.
- Linker Flexibility : The 1,3-propanediyl chain offers greater conformational flexibility than the rigid methylene linker in , enabling adaptation to diverse metal coordination geometries.
Coordination Chemistry and Metal Chelation
- Target Compound: The iminomethylene nitrogen atoms act as additional donor sites, enabling tridentate or tetradentate binding modes. This contrasts with the bidentate coordination typical of simple 8-HQ derivatives .
- 1,1-Bis(8-hydroxyquinolin-7-yl)ethane : Forms multinuclear complexes (e.g., Zn₄ clusters) due to its hydroxyl positioning, whereas the target compound’s linker may favor binuclear complexes.
- 8,8'-[1,3-Propanediylbis(oxy)]bis-quinoline : Ether-oxygen bridges exhibit weaker metal-binding affinity compared to nitrogen-containing linkers, limiting its use in high-stability applications.
Functional Performance in Corrosion Inhibition
- Compound [34] : Demonstrated 92% corrosion inhibition efficiency for mild steel in 1 M HCl, attributed to its hydroxypropane-oxy/methylene linker promoting strong adsorption.
Physicochemical Properties
Biological Activity
8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis- (CAS Number: 1130983-99-1) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its interactions with DNA and proteins, anticancer properties, and other relevant pharmacological effects.
Chemical Structure
The compound features a quinoline moiety linked by a propanediyl chain with iminomethylene groups. Its structure can be represented as follows:
Anticancer Properties
Research indicates that quinoline derivatives exhibit notable anticancer activities. The compound's ability to bind to DNA has been studied extensively, revealing its potential as a chemotherapeutic agent. A study highlighted the interaction of imine-based N,O donor metal complexes with calf thymus DNA (CT-DNA), demonstrating that such complexes can effectively cleave DNA strands, suggesting a mechanism for anticancer activity .
Table 1: Summary of Anticancer Studies on Quinoline Derivatives
Interaction with Proteins
The compound also shows promise in protein interactions. It has been reported that quinoline derivatives can bind to bovine serum albumin (BSA), which is crucial for drug delivery and bioavailability. The binding affinity can influence the pharmacokinetics of the drug, enhancing its therapeutic effectiveness.
Case Study: Binding Affinity to BSA
A case study demonstrated that the binding of quinoline derivatives to BSA was influenced by hydrophobic interactions and hydrogen bonding. This interaction is essential for understanding how these compounds can be utilized in drug formulations.
The biological activity of 8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis- can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives are known to induce oxidative stress in cancer cells, leading to cell death.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
Pharmacological Implications
The pharmacological potential of 8-Quinolinol derivatives extends beyond anticancer properties. They may also possess antimicrobial and antifungal activities, making them suitable candidates for further research in various therapeutic areas.
Table 2: Potential Pharmacological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against certain bacteria |
| Antifungal | Inhibition of fungal growth |
| Antiviral | Potential activity against viruses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
